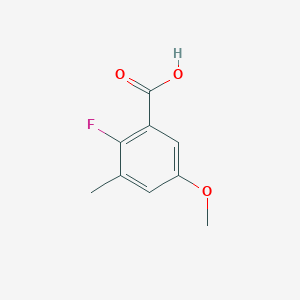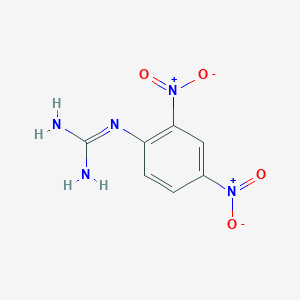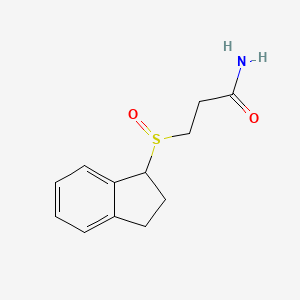
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is a compound that features a sulfinyl group attached to a propanamide backbone, with a 2,3-dihydro-1H-inden-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide typically involves the reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent, followed by the introduction of the propanamide group. Common methods include:
Sulfinylation: The reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent such as sulfinyl chloride in the presence of a base.
Amidation: The subsequent reaction of the sulfinylated intermediate with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfinyl or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its unique structural features.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used as a probe to study biological processes involving sulfinyl groups.
Mecanismo De Acción
The mechanism of action of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, potentially affecting cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indanone core structure and may exhibit similar chemical reactivity.
Sulfinyl-containing amides: Compounds with similar sulfinyl and amide functionalities.
Uniqueness
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is unique due to the combination of the indanone moiety with the sulfinyl and propanamide groups, which may confer distinct chemical and biological properties compared to other related compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness
Propiedades
Fórmula molecular |
C12H15NO2S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1H-inden-1-ylsulfinyl)propanamide |
InChI |
InChI=1S/C12H15NO2S/c13-12(14)7-8-16(15)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H2,13,14) |
Clave InChI |
PXTZGMTZVKXBGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1S(=O)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


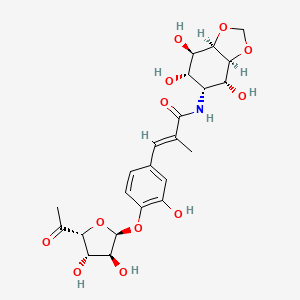
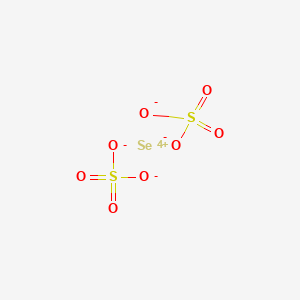
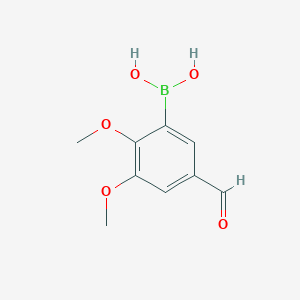
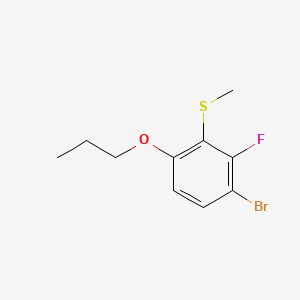
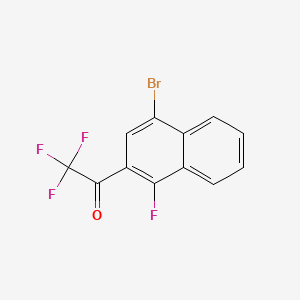
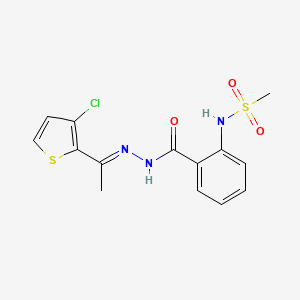
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
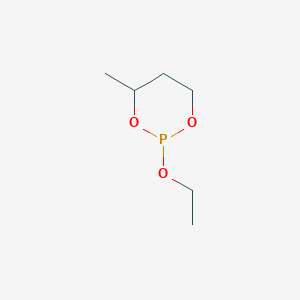
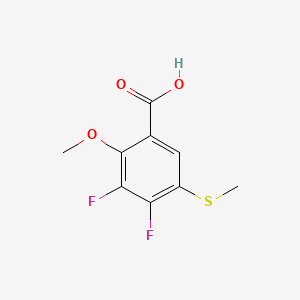
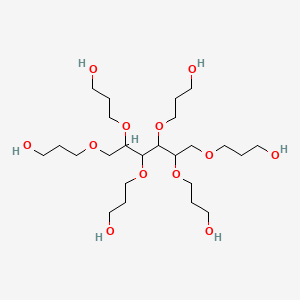
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
